4,4,4-Trifluorothreonine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6F3NO3 |
|---|---|
Molecular Weight |
173.09 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2-/m0/s1 |
InChI Key |
ITYVCUQVLKIGEY-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(F)(F)F)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(F)(F)F)O)(C(=O)O)N |
Synonyms |
4,4,4-trifluorothreonine anti-4,4,4-trifluorothreonine |
Origin of Product |
United States |
Synthetic Methodologies for 4,4,4 Trifluorothreonine and Its Protected Derivatives
Enantioselective Synthesis Strategies for 4,4,4-Trifluorothreonine
The biological activity of this compound is highly dependent on its stereochemistry, necessitating the development of enantioselective synthetic routes. Several powerful strategies have been established to control the absolute configuration at the two stereocenters of this non-proteinogenic amino acid.
Asymmetric Dihydroxylation Approaches, e.g., Sharpless Methodology
The Sharpless asymmetric dihydroxylation (AD) has proven to be a cornerstone in the enantioselective synthesis of this compound. acs.orgacs.org This method involves the reaction of a trifluoromethylated trans-disubstituted alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to generate a vicinal diol with high enantioselectivity. acs.orgacs.orgwikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, allowing access to both enantiomeric series of the diol precursor. wikipedia.orgnih.gov
A common starting material for this approach is a trifluoromethylated trans-disubstituted alkene, which can be prepared from commercially available compounds like 4,4,4-trifluoro-3-oxo-butyric acid ethyl ester. nih.govresearchgate.net The resulting chiral 1,2-diol is then further elaborated to afford the target anti-4,4,4-trifluorothreonine. acs.orgacs.org For instance, the diol can be converted to a cyclic sulfate (B86663), which undergoes a nucleophilic ring-opening at the C2 position with an azide (B81097) source, proceeding with a clean inversion of stereochemistry. acs.orgacs.org Subsequent reduction of the azide and oxidation of the primary alcohol furnish the desired enantiomer of this compound. acs.orgacs.org
The efficiency of the Sharpless AD reaction in this context is highlighted by the high enantiomeric excess (e.e.) values achieved for the resulting diols, often exceeding 95%. nih.gov This method has been successfully applied to multi-gram scale syntheses, demonstrating its practical utility. nih.gov
Table 1: Sharpless Asymmetric Dihydroxylation for this compound Synthesis
| Starting Material | Chiral Ligand | Diol Product Configuration | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| trans-alkene 2 | (DHQD)₂PHAL | (2R, 3S) | >99% | nih.gov |
| trans-alkene 2 | (DHQ)₂PHAL | (2S, 3R) | 97% | nih.gov |
| trifluoromethylated trans-disubstituted alkene 2 | AD-mix-β | (2R,3R)-diol | High | acs.org |
Aldol (B89426) Reaction-Based Stereoselective Syntheses
Stereoselective aldol reactions represent another powerful tool for the construction of the carbon backbone of this compound with control over the newly formed stereocenters. sigmaaldrich.com This approach typically involves the reaction of an enolate with a trifluoromethyl ketone. capes.gov.br The stereochemical outcome of the aldol reaction can be directed by the use of chiral auxiliaries, chiral catalysts, or substrate control. harvard.edu
For example, the asymmetric aldol reaction between a chiral Ni(II)-complex of a glycine (B1666218) Schiff base and alkyl trifluoromethyl ketones has been shown to produce (2S,3S)-3-trifluoromethyl-3-substituted serines with high diastereoselectivity (90–98% de). capes.gov.br The trifluoromethyl group plays a crucial role in directing the stereochemical outcome of the reaction. capes.gov.br These aldol products can then be converted to the corresponding this compound derivatives.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed. wikipedia.orgsigmaaldrich.com This strategy has been effectively employed in the synthesis of this compound. Oxazolidinones, for instance, are widely used chiral auxiliaries that can be acylated and then subjected to stereoselective alkylation or aldol reactions. harvard.edunih.govwilliams.edu
In the context of this compound synthesis, a chiral auxiliary can be attached to a glycine or acetate (B1210297) equivalent, followed by a diastereoselective reaction with a trifluoromethyl-containing electrophile. The stereoselectivity is induced by the steric and electronic properties of the chiral auxiliary, which biases the approach of the electrophile to one face of the enolate. harvard.edu After the key bond-forming step, the auxiliary is cleaved to reveal the desired enantiomerically enriched amino acid. The choice of the chiral auxiliary is critical, as it can significantly influence the diastereoselectivity of the reaction. wikipedia.org
Nucleophilic Ring Opening Strategies
The nucleophilic ring-opening of chiral, non-racemic epoxides and aziridines provides a convergent and stereocontrolled route to this compound. acs.orgresearchgate.netmdpi.comrsc.org This strategy relies on the availability of enantiomerically pure trifluoromethyl-substituted epoxides or aziridines, which can be prepared through various asymmetric methods.
In one approach, a trifluoromethylated epoxide is opened by a nitrogen nucleophile, such as an azide, at the less hindered carbon atom (C2), leading to the formation of a β-azido alcohol. acs.orgacs.org This reaction typically proceeds with high regioselectivity and stereospecificity (inversion of configuration). The resulting azido (B1232118) alcohol can then be converted to this compound through standard functional group manipulations. acs.orgacs.org Similarly, the ring-opening of trifluoromethylated aziridines with oxygen nucleophiles can also be employed. mdpi.comrsc.org The regioselectivity of the ring-opening is a key consideration and can be influenced by the nature of the substituents on the aziridine (B145994) ring and the nucleophile. mdpi.commdpi.com
Alternative Asymmetric Routes from Fluorine-Containing Synthons
The development of novel fluorine-containing building blocks has opened up alternative avenues for the asymmetric synthesis of this compound. researchgate.netresearchgate.netresearchgate.net These synthons often possess a pre-installed trifluoromethyl group and other functionalities that can be elaborated into the desired amino acid.
For example, the synthesis can commence from commercially available 4,4,4-trifluoro-3-oxo-butyric acid ethyl ester. nih.govresearchgate.net This starting material can be transformed into key intermediates such as trifluoromethylated alkenes, which are then subjected to asymmetric transformations like the Sharpless dihydroxylation. nih.govresearchgate.net Another approach involves the use of chiral trifluoromethylated building blocks that already contain one of the required stereocenters. researchgate.net For instance, an efficient synthesis of (2R,3S)-4,4,4-trifluoro(OBn)-threonine has been described starting from commercially available (S)-Garner's aldehyde. researchgate.net
Strategic Implementation of Protective Groups for this compound
The synthesis of this compound, particularly for its incorporation into peptides, necessitates the use of protecting groups to mask the reactive amino and hydroxyl functionalities. nih.govbeilstein-journals.orgjocpr.com The choice of protecting groups is critical and must be compatible with the reaction conditions employed throughout the synthetic sequence and allow for selective deprotection. organic-chemistry.org
For solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is typically employed. nih.gov A common combination involves the use of the fluorenylmethyloxycarbonyl (Fmoc) group for the amine and a tert-butyl (tBu) group for the side-chain hydroxyl group. nih.gov The Fmoc group is base-labile, while the tBu group is acid-labile, allowing for their selective removal during peptide elongation and final cleavage from the resin, respectively. organic-chemistry.org
The introduction of these protecting groups is a key final step in the synthesis of the monomer for SPPS. For example, after the formation of the core amino alcohol structure, the amino group can be protected with Fmoc-Cl, and the hydroxyl group can be protected as a tBu ether. nih.gov It has been noted that the presence of the trifluoromethyl group can increase the acidity of the α- and β-protons, making the stereocenters potentially prone to racemization under basic conditions. nih.gov Therefore, careful optimization of coupling conditions during SPPS is crucial to prevent epimerization. nih.gov
Table 2: Commonly Used Protecting Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Amino Group | Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | nih.gov |
| Amino Group | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | beilstein-journals.org |
| Hydroxyl Group | tert-Butyl | tBu | Acidic (e.g., TFA) | nih.gov |
| Hydroxyl Group | Benzoyl | Bz | Basic (e.g., hydrolysis) | nih.gov |
Scalability Considerations and Multi-Gram Scale Synthesis Approaches
The transition from laboratory-scale synthesis to multi-gram or even larger-scale production of this compound (TFT) and its protected derivatives presents several challenges. These include the cost and availability of starting materials, the safety and scalability of reaction conditions, and the efficiency of purification methods. Researchers have actively sought to develop robust and economically viable synthetic routes to meet the growing demand for these valuable fluorinated amino acids in various fields, including pharmaceutical and materials science.
One of the notable multi-gram scale syntheses is the enantioselective preparation of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine. nih.gov This method has been successfully executed on a multi-gram scale, yielding products with high enantiomeric excess. nih.gov A key adaptation in this scalable approach was the choice of starting materials. Instead of utilizing the corrosive and expensive trifluoromethylation reagent FSO₂CF₂CO₂Me, the synthesis commences with the more accessible compounds ethyl 4,4,4-trifluoro-3-oxo-butyrate or ethyl 4,4,4-trifluorocrotonate. nih.gov The synthesis of a key benzoyl-protected intermediate was achieved on a 40-gram scale with an 80% yield. nih.gov
Another efficient and short enantioselective synthesis has been developed for both enantiomers of anti-4,4,4-trifluorothreonine. nih.gov This pathway involves the trifluoromethylation of a benzyl-protected bromoalkene to produce a key trifluoromethylated trans-disubstituted alkene intermediate in good yield. nih.govacs.org The subsequent steps include Sharpless asymmetric dihydroxylation, nucleophilic opening of a cyclic sulfate with sodium azide, palladium-catalyzed selective hydrogenation, and finally, oxidation to yield the desired product. nih.govacs.org
Furthermore, a synthetic route starting from (R)-Garner's aldehyde has been adapted for the synthesis of (2S,3R)-Boc-CF₃-Thr(Bzl). beilstein-journals.org This method utilizes a nucleophilic trifluoromethylation reaction with Ruppert's reagent on the aldehyde. beilstein-journals.org While this approach has proven effective, challenges in scaling up certain fluorination steps have been noted. For instance, the use of diethylaminosulfur trifluoride (DAST) for fluorination was found to be sensitive to the reaction scale, with yields being inconsistent upon scale-up. acs.org
The scalability of synthetic routes is a critical factor for the practical application of this compound and its derivatives. The following table summarizes key aspects of reported multi-gram scale synthetic approaches.
| Starting Material(s) | Key Synthesis Steps | Scale | Final Product/Intermediate | Reported Yield | Reference |
| Ethyl 4,4,4-trifluoro-3-oxo-butyrate or Ethyl 4,4,4-trifluorocrotonate | Reduction, Benzoyl protection | 40-gram | Benzoyl-protected alcohol intermediate | 80% | nih.gov |
| Benzyl-protected bromoalkene | Trifluoromethylation, Sharpless asymmetric dihydroxylation, Nucleophilic opening of cyclic sulfate, Hydrogenation, Oxidation | Not specified | anti-4,4,4-Trifluorothreonine | Good | nih.govacs.org |
| (R)-Garner's aldehyde | Nucleophilic trifluoromethylation (Ruppert's reagent), further transformations | Not specified | (2S,3R)-Boc-CF₃-Thr(Bzl) | Satisfactory | beilstein-journals.org |
| (E)-1-benzyloxy-4,4,4-trifluoro-2-butene | Sharpless asymmetric dihydroxylation, Nucleophilic opening of cyclic sulfate with NaN₃, Palladium-catalyzed selective hydrogenation, Oxidation | Not specified | (2S,3R)-Boc-CF₃-Thr | Not specified | beilstein-journals.org |
Stereochemical Control and Chiral Integrity in 4,4,4 Trifluorothreonine Utilization
Diastereoselectivity in 4,4,4-Trifluorothreonine Synthesis
The synthesis of this compound presents a significant stereochemical challenge due to the presence of two chiral centers, leading to the formation of four possible stereoisomers. Achieving high diastereoselectivity is crucial for obtaining the desired isomer for specific applications.
Several synthetic strategies have been developed to control the stereochemistry at the C2 (α) and C3 (β) positions. One notable approach involves the asymmetric aldol (B89426) reaction between a chiral Ni(II) complex of a glycine (B1666218) Schiff base and trifluoromethyl ketones. This method has demonstrated high diastereoselectivity, favoring the formation of the (2S,3S) isomer with a diastereomeric excess (de) ranging from 90% to 98%. capes.gov.br The trifluoromethyl group plays a key role in directing the stereochemical outcome of this reaction. capes.gov.br
Another strategy for the enantioselective synthesis of the (2S,3R)- and (2S,3S)-isomers of TFT starts from propargylic alcohol and utilizes a key trifluoromethylation step. beilstein-journals.org This multi-step synthesis involves Sharpless asymmetric dihydroxylation and nucleophilic opening of a cyclic sulfate (B86663). beilstein-journals.orgresearchgate.netacs.org A more direct method for synthesizing (2S,3R)-Boc-CF₃-Thr(Bzl) has been adapted from a synthesis originally developed for its enantiomer, starting from (R)-Garner's aldehyde. beilstein-journals.org This route involves the nucleophilic trifluoromethylation of the aldehyde using Ruppert's reagent, which results in a mixture of two diastereoisomers with a 9:1 ratio, as determined by ¹⁹F NMR. beilstein-journals.org
The synthesis of (2S,3S)-CF₃-threonine can be achieved through an aldol reaction of trifluoroacetaldehyde (B10831) with a Ni(II) complex of a chiral Schiff base of glycine. beilstein-journals.org This method yields the free amino acid with a diastereoselectivity of approximately 96% (de). beilstein-journals.org
A highly stereoselective three-step synthesis for (2S,3S)-4-fluorothreonine has also been reported, which is adaptable for preparing isotopically labeled versions. rsc.org
Table 1: Diastereoselectivity in the Synthesis of this compound Analogs
| Starting Material | Key Reaction | Product Stereoisomer(s) | Diastereomeric Ratio/Excess | Reference |
| Chiral Ni(II)-complex of glycine Schiff base and trifluoromethyl ketones | Asymmetric aldol reaction | (2S,3S)-3-trifluoromethyl-3-substituted serines | 90–98% de | capes.gov.br |
| (R)-Garner's aldehyde | Nucleophilic trifluoromethylation | (2S,3R)-Boc-CF₃-Thr(Bzl) | 9:1 mixture of diastereoisomers | beilstein-journals.org |
| Ni(II) complex of a chiral Schiff base of glycine and trifluoroacetaldehyde | Aldol reaction | (2S,3S)-CF₃-threonine | ~96% de | beilstein-journals.org |
Mitigation of Racemization During Peptide Coupling Reactions
The chiral integrity of amino acids is a critical concern during peptide synthesis, as the activation of the carboxylic acid group can lead to racemization, particularly at the α-carbon. mdpi.com This issue is also pertinent to this compound.
For solution-phase synthesis, racemization of TFT has not been found to be a significant issue under conventional coupling conditions. nih.govnih.gov However, in solid-phase peptide synthesis (SPPS), the conditions for coupling TFT must be carefully optimized to prevent epimerization. nih.gov
Research has shown that for the incorporation of Fmoc-TFT(tBu)-OH into a growing peptide chain on a solid support, specific coupling reagents and conditions are necessary to maintain stereochemical purity. nih.gov When TFT is not the first amino acid being attached to the resin, a combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) has been found to be effective in suppressing racemization. nih.govpeptide.com Specifically, using 3.0 equivalents of the protected TFT, 2.7 equivalents of DIC, and 3.0 equivalents of HOBt at 0 °C for 20 hours provides racemization-free coupling. nih.gov
A particular challenge arises when TFT is the first amino acid to be linked to the resin. nih.gov In this case, the addition of one equivalent of copper(II) chloride (CuCl₂) to the DIC/HOBt coupling cocktail is crucial for preventing racemization. nih.govpeptide.compeptide.com The use of additives like HOBt helps to minimize racemization by forming intermediate esters that couple with little loss of stereochemical integrity. peptide.com
Table 2: Optimized Conditions for Racemization-Free Coupling of this compound in SPPS
| Coupling Scenario | Reagents and Conditions | Outcome | Reference |
| TFT is not the first amino acid | 3.0 eq. Fmoc-TFT(tBu)-OH, 2.7 eq. DIC, 3.0 eq. HOBt in DMF/DCM (1:1) at 0 °C for 20 h | Racemization-free coupling | nih.gov |
| TFT is the first amino acid | 3.0 eq. Fmoc-TFT(tBu)-OH, 2.7 eq. DIC, 3.0 eq. HOBt, 1.0 eq. CuCl₂ in DMF/DCM (1:1) at 0 °C for 20 h | Racemization-free coupling | nih.gov |
Characterization and Separation of this compound Stereoisomers, including (2S,3R)- and (2S,3S)-Isomers
The successful synthesis of specific stereoisomers of this compound necessitates reliable methods for their characterization and separation. The distinct physical and chemical properties of diastereomers allow for their separation using chromatographic techniques.
An efficient method for the enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine on a multi-gram scale has been developed. nih.govnih.gov The resulting products, Fmoc-(2R, 3S)-TFT(tBu)-OH and Fmoc-(2S, 3R)-TFT(tBu)-OH, were obtained with high enantiomeric excess (e.e.), greater than 99% for one and 96.8% for the other before recrystallization, and greater than 99.5% for both after recrystallization. nih.gov The absolute configurations of these stereoisomers were unequivocally determined by X-ray crystallography. nih.govnih.gov
Chiral chromatography is a key technique for the separation and analysis of TFT stereoisomers. nih.gov For instance, the diastereomers of Boc-protected TFT, intermediates in some synthetic routes, can be separated by column chromatography. beilstein-journals.org
In the synthesis of (2S,3S)-CF₃-threonine, the diastereoselectivity was determined to be about 96% by ¹⁹F NMR. beilstein-journals.org This spectroscopic technique is particularly useful for analyzing fluorinated compounds due to the sensitivity of the ¹⁹F nucleus to its chemical environment.
The separation of stereoisomers can also be achieved through derivatization. For example, racemic 5,5,5-trifluoroleucine, a related fluorinated amino acid, was separated into its diastereomers by a process involving N-protection, reduction of the carboxylic acid, a change of the N-protecting group, and subsequent re-oxidation to the acid. researchgate.net Similar strategies could potentially be applied to TFT.
Table 3: Characterization and Separation Techniques for this compound Stereoisomers
| Technique | Purpose | Details | Reference |
| X-ray Crystallography | Determination of absolute configuration | Ascertained the stereochemistry of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine. | nih.govnih.gov |
| Chiral Chromatography | Separation of stereoisomers | Used to separate and analyze the enantiomeric purity of protected TFT derivatives. | nih.gov |
| ¹⁹F NMR | Determination of diastereoselectivity | Evaluated the diastereomeric ratio in the synthesis of TFT analogs, such as the 9:1 ratio for (2S,3R)-Boc-CF₃-Thr(Bzl) and ~96% de for (2S,3S)-CF₃-threonine. | beilstein-journals.org |
| Column Chromatography | Separation of diastereomers | Employed to separate diastereomeric intermediates, such as Boc-protected TFT. | beilstein-journals.org |
Incorporation of 4,4,4 Trifluorothreonine into Peptide and Protein Systems
Chemical Synthesis of 4,4,4-Trifluorothreonine-Containing Peptides
The chemical synthesis of peptides containing TFT can be achieved through both solid-phase and solution-phase methods. nih.gov Each approach has distinct advantages and challenges, particularly concerning the stereochemical integrity of the final peptide.
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for peptide synthesis due to its efficiency and ease of operation. nih.govbachem.com However, the incorporation of TFT via standard SPPS protocols can lead to significant racemization. nih.gov Research has focused on optimizing coupling conditions to preserve the stereochemistry of the TFT residue.
Detailed studies have identified specific, racemization-free conditions for incorporating Fmoc-protected TFT into oligopeptides. It was found that conventional coupling conditions in SPPS resulted in extensive racemization. To avoid this, the addition of a base like N,N-diisopropylethylamine (DIPEA) to the coupling reagent must be avoided. nih.gov Optimized protocols depend on the position of the TFT residue in the peptide sequence.
For instance, when TFT is not the first amino acid being attached to the resin, a recommended condition involves using 3.0 equivalents of the TFT amino acid, 2.7 equivalents of N,N'-diisopropylcarbodiimide (DIC), and 3.0 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) as the coupling reagent. This reaction is carried out at 0°C for 20 hours. nih.govnih.gov If TFT is the first amino acid to be linked to the resin, the addition of 1.0 equivalent of copper(II) chloride (CuCl₂) to the coupling mixture is necessary to prevent racemization. nih.govnih.gov
Table 1: Optimized SPPS Coupling Conditions for Racemization-Free Incorporation of this compound
| Position of TFT in Peptide | Coupling Reagents | Conditions |
|---|---|---|
| Not the first residue | 2.7 eq. DIC / 3.0 eq. HOBt | 0 °C for 20 hours |
| First residue on resin | 2.7 eq. DIC / 3.0 eq. HOBt + 1.0 eq. CuCl₂ | 0 °C for 20 hours |
Data derived from studies on racemization-free oligopeptide synthesis. nih.govnih.gov
Like its natural counterpart, threonine, this compound possesses two chiral centers, which means it can exist as four different stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R). nih.gov This stereochemical complexity presents a significant challenge during peptide synthesis. The primary issue is the risk of epimerization (racemization at one of the chiral centers) during the coupling steps of SPPS. nih.gov
The acidity of the α-proton is increased by the electron-withdrawing trifluoromethyl group, making it more susceptible to removal under basic conditions often used in standard coupling protocols. This can lead to the formation of a mixture of diastereomeric peptides, complicating purification and compromising the biological and structural integrity of the intended molecule. nih.gov Therefore, achieving stereochemical purity requires carefully optimized, racemization-free coupling conditions, as detailed in the previous section. nih.govnih.gov
Solution-phase peptide synthesis represents an alternative to SPPS. mdpi.com In this classical approach, protected amino acids are coupled in a suitable solvent, and the intermediate products are isolated and purified after each step. ekb.egnih.gov
For the incorporation of this compound, solution-phase synthesis offers a distinct advantage regarding stereochemical control. Studies have shown that, unlike in SPPS, racemization of the TFT residue is not a significant issue under conventional solution-phase coupling conditions. nih.gov For example, dipeptides containing TFT have been synthesized in high yields (92%) using standard reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), HOBt, and DIPEA in dimethylformamide (DMF) at room temperature without notable racemization. nih.gov Classical solution-phase methods have also been successfully used to prepare pentapeptides containing TFT, employing coupling agents such as HBTU/HOBt/DIPEA. beilstein-journals.org
Table 2: Comparison of Synthesis Methods for TFT-Containing Peptides
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Racemization Risk | High under standard conditions; requires optimized, base-free protocols. nih.gov | Low; not a significant issue under conventional coupling conditions. nih.gov |
| Efficiency | High, due to ease of reagent removal and potential for automation. bachem.com | Generally more time-consuming due to intermediate purification steps. mdpi.com |
| Typical Reagents | DIC/HOBt, often with additives like CuCl₂ to suppress racemization. nih.govnih.gov | TBTU/HOBt/DIPEA, HBTU/HOBt/DIPEA. nih.govbeilstein-journals.org |
Bio-orthogonal and Biosynthetic Strategies for Protein Incorporation
Beyond chemical synthesis, which is primarily suited for peptides and small proteins, biosynthetic strategies allow for the site-specific incorporation of unnatural amino acids (ncAAs) like TFT into larger proteins within living cells or in cell-free systems. nih.gov These methods rely on creating an "orthogonal" translation system that does not interfere with the cell's natural protein synthesis machinery. frontiersin.org
The site-specific incorporation of an ncAA into a protein during translation is made possible by an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govfrontiersin.org In a native system, each aaRS recognizes a specific natural amino acid and attaches it to its corresponding tRNA. The tRNA then delivers the amino acid to the ribosome to be added to the growing polypeptide chain. frontiersin.org
To incorporate an ncAA, a "designer" aaRS is created, typically through directed evolution. nih.govmdpi.com The process involves several key steps:
Selection of an Orthogonal Pair: An aaRS/tRNA pair from one organism (e.g., an archaeon) is chosen that does not cross-react with the native aaRSs and tRNAs of the host organism (e.g., E. coli or yeast). nih.govmdpi.com The pyrrolysyl-tRNA synthetase (PylRS) is a commonly used scaffold due to its natural orthogonality and flexible active site. mdpi.com
Library Generation: The gene for the selected aaRS is mutated, particularly in the amino acid binding site, to create a large library of enzyme variants. biorxiv.org
Screening and Selection: This library is expressed in host cells that are also engineered to contain a reporter gene (e.g., encoding a fluorescent protein or a survival-conferring enzyme) with an in-frame stop codon (like the amber codon, UAG). The cells are grown in a medium containing the desired ncAA. biorxiv.org Only cells that express an aaRS variant capable of charging the suppressor tRNA with the ncAA will be able to read through the stop codon and produce the full-length reporter protein, allowing them to be identified and selected. nih.govbiorxiv.org
This powerful technique allows a specific ncAA to be genetically encoded and incorporated at any desired position in a protein, opening avenues for creating proteins with novel functions. nih.gov
Cell-free protein synthesis (CFPS) systems provide a powerful platform for producing proteins in vitro. openaccessjournals.comnih.gov These systems are prepared from cellular extracts that contain all the necessary machinery for transcription and translation (ribosomes, initiation and elongation factors, etc.). plos.org The open nature of CFPS systems offers several advantages for incorporating ncAAs. openaccessjournals.combeilstein-journals.org
Because the reaction environment is not confined within a living cell, researchers have direct control over its composition. beilstein-journals.org This allows for the easy addition of components required for ncAA incorporation, such as a purified, pre-charged tRNA carrying the ncAA or the orthogonal aaRS/tRNA pair and the ncAA itself. openaccessjournals.com The absence of a cell wall and metabolic processes that might degrade the ncAA or be toxic to a living host makes CFPS particularly suitable for expressing proteins with unnatural components. openaccessjournals.combeilstein-journals.org This flexibility makes CFPS an invaluable tool for rapidly screening protein variants and producing proteins that are difficult to express in living cells. openaccessjournals.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | TFT |
| N,N-diisopropylethylamine | DIPEA |
| N,N'-diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole | HOBt |
| Copper(II) chloride | CuCl₂ |
| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TBTU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| Dimethylformamide | DMF |
Conformational and Structural Elucidation of 4,4,4 Trifluorothreonine Modified Biomolecules
Impact of the Trifluoromethyl Group on Peptide Secondary Structure and Conformation
The introduction of a trifluoromethyl (CF₃) group into the side chain of threonine to create 4,4,4-Trifluorothreonine (CF₃-Thr) significantly alters the conformational landscape of peptides. This modification has been systematically studied to understand its influence on secondary structure, with profound implications for the design of peptidomimetics and inhibitors of protein-protein interactions.
Stabilization of Extended Peptide Structures and β-Strand Mimicry
The incorporation of CF₃-Thr, particularly the (2S,3S) stereoisomer, into peptides has been demonstrated to stabilize extended backbone conformations, effectively mimicking β-strands. nih.govkisti.re.kr In comparative studies of pentapeptides with the sequence R-HN-Ala-Val-X-Val-Leu-OMe, where X was substituted with L-serine, L-threonine, (2S,3R)-L-CF₃-threonine, or (2S,3S)-L-CF₃-threonine, conformational analysis via NMR and molecular dynamics simulations revealed a clear trend. nih.govresearchgate.net The peptides containing CF₃-threonine were found to be more extended than their natural serine and threonine counterparts. nih.govkisti.re.kr
This increased propensity for an extended structure is attributed to the steric bulk and unique electronic properties of the trifluoromethyl group. The substitution of Serine with the β-branched Threonine residue already enhances the tendency for an extended conformation; the further addition of the CF₃ group in either (2S,3R) or (2S,3S) configuration amplifies this effect. nih.gov This stabilization of β-strand-like structures is of significant interest for developing inhibitors of pathological processes involving β-sheet formation, such as amyloid protein aggregation. nih.govresearchgate.net Research has shown that these fluorinated β-strand mimics can interact with the amyloid peptide Aβ₁₋₄₂ and disrupt the protein-protein interactions that lead to its aggregation. nih.govresearchgate.net
Influence on Local Dihedral Angles and Side-Chain Rotamers (e.g., χ1 gauche+ relationships)
The stabilizing effect of the trifluoromethyl group on peptide conformation is evident in its influence on local dihedral angles. The backbone dihedral angle φ (phi) is particularly affected. Analysis of vicinal ³JHN-Hα coupling constants in CF₃-Thr containing pentapeptides shows large values, typically in the 8.6 to 9.1 Hz range. nih.gov According to the Karplus relationship, these large coupling constants indicate a strong preference for φ angles within the range of -160° to -110°, which is characteristic of extended β-strand conformations. nih.gov
The CF₃ group also exerts significant control over the side-chain conformation, defined by the χ₁ (chi-1) dihedral angle. iit.eduresearchgate.net For the (2S,3S)-CF₃-Thr residue, a small ³JHα-Hβ coupling constant is observed, which points to a gauche relationship between the Hα and Hβ protons. nih.gov Further analysis using intraresidual and sequential Hβ-HN Rotating frame Overhauser Effect (ROE) data confirms that the χ₁ gauche+ (+60°) conformation is the predominant side-chain rotamer. nih.gov This conformational restriction is driven by a strong hydrophobic interaction between the trifluoromethyl group and the methyl group of an adjacent alanine (B10760859) residue, as observed in ¹H,¹⁹F heteronuclear Overhauser effect spectroscopy (HOESY) experiments. nih.gov
Effects on Helical Propensity and Other Structural Motifs
While the CF₃ group in this compound strongly promotes extended structures, it concurrently disfavors the formation of other secondary structural motifs, such as α-helices. In conformational studies of pentapeptides incorporating CF₃-Thr, Nuclear Overhauser Effect (NOE) data showed that sequential Hαᵢ–HNᵢ₊₁ correlations, which are indicative of extended structures, were much more intense than intra-residual Hαᵢ–HNᵢ correlations. nih.gov Furthermore, the observation of only a few weak sequential HN–HN ROEs suggests that turn or helical conformers are sparsely populated. nih.gov
This finding is consistent with broader observations that fluorinated amino acids often exhibit lower helical propensities compared to their non-fluorinated counterparts. nih.gov The steric and solvation effects of the bulky, hydrophobic CF₃ group can disrupt the precise packing and hydrogen-bonding network required for a stable α-helix. nih.govnih.gov Therefore, the incorporation of this compound is a strategic choice for designing peptides where a β-strand conformation is desired and the formation of helical or turn structures needs to be suppressed.
Spectroscopic Probing of Conformational Preferences
A combination of advanced spectroscopic techniques is essential for the detailed structural elucidation of biomolecules modified with this compound. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful tools for probing the conformational preferences induced by this fluorinated amino acid. nih.govresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies (e.g., 1H, 13C, 19F NMR)
NMR spectroscopy is a cornerstone technique for investigating the three-dimensional structure of peptides in solution. springernature.comnmims.edu For peptides containing this compound, multinuclear NMR experiments provide invaluable, residue-specific conformational data. nih.govkisti.re.kr
¹H NMR: Analysis of proton NMR spectra yields crucial parameters for backbone and side-chain conformation. Vicinal coupling constants, such as ³JHN-Hα, are directly related to the backbone dihedral angle φ and are used to assess the propensity for extended (β-strand), helical, or random coil structures. nih.gov As shown in the table below, the larger ³JHN-Hα values for residues in CF₃-Thr-containing peptides confirm a preference for an extended conformation compared to peptides with Ser or Thr. nih.gov Amide proton temperature coefficients (Δδ/ΔT) provide insight into the involvement of NH protons in hydrogen bonding; small values (less negative than -4.5 ppb/K) suggest that the proton is shielded from the solvent, often due to hydrogen bonding. nih.gov
¹³C NMR: The chemical shifts of Cα and Cβ carbons are also sensitive to the secondary structure of the peptide. springernature.com Deviations of these chemical shifts from random coil values can be used to identify regions of stable secondary structure, complementing the information derived from ¹H NMR. nih.gov
The combined use of these NMR methods, often coupled with molecular dynamics simulations, allows for a detailed description of the conformational ensemble of this compound-modified peptides. nih.govresearchgate.net
| Central Residue (X) | Residue | ³JHN–Hα (Hz) |
|---|---|---|
| Ser (1a) | Val² | 8.2 |
| Ser³ | 7.5 | |
| Val⁴ | 8.3 | |
| Thr (2a) | Val² | 8.6 |
| Thr³ | 8.4 | |
| Val⁴ | 8.6 | |
| (2S,3R)-CF₃-Thr (3a) | Val² | 8.8 |
| (2S,3R)-CF₃-Thr³ | 8.6 | |
| Val⁴ | 8.9 | |
| (2S,3S)-CF₃-Thr (4a) | Val² | 8.9 |
| (2S,3S)-CF₃-Thr³ | 9.1 | |
| Val⁴ | 9.2 |
Data sourced from a study on pentapeptides in CD₃OH, demonstrating that trifluoromethylation of the central threonine residue stabilizes extended conformations, as indicated by the increasing ³JHN–Hα coupling constants. nih.gov
| Residue | Ser Peptide (1a) | Thr Peptide (2a) | (2S,3R)-CF₃-Thr Peptide (3a) | (2S,3S)-CF₃-Thr Peptide (4a) |
|---|---|---|---|---|
| Ala¹ | -6.2 | -6.1 | -6.1 | -5.6 |
| Val² | -6.0 | -5.6 | -5.1 | -4.4 |
| X³ | -6.1 | -6.0 | -6.2 | -6.1 |
| Val⁴ | -5.8 | -5.7 | -5.4 | -4.4 |
| Leu⁵ | -5.7 | -5.7 | -5.4 | -5.2 |
Data for Boc-protected pentapeptides in CD₃OH. The less negative values for Val² and Val⁴ in the (2S,3S)-CF₃-Thr peptide (4a) suggest these amide protons are more shielded from the solvent, potentially due to transient intermolecular β-strand contacts. nih.gov
Application of Circular Dichroism Spectroscopy in Structural Analysis
For biomolecules modified with this compound, CD spectroscopy serves as a valuable complementary tool to NMR. While NMR provides detailed, residue-specific information, CD gives a global picture of the peptide's conformation. nih.gov Given the NMR findings that CF₃-Thr promotes extended β-strand structures and disfavors helices, the expected CD spectrum would show features characteristic of β-sheets and/or random coils. A canonical β-sheet structure typically displays a negative band around 215-220 nm and a positive band near 195-200 nm. The absence of strong negative bands at 222 nm and 208 nm would confirm the low helical propensity of the peptide. researchgate.net Therefore, CD analysis can quickly corroborate the structural tendencies identified by more intensive NMR studies, confirming the successful design of a β-strand mimetic.
Computational Modeling and Molecular Dynamics Simulations of this compound-Containing Systems
Computational modeling and molecular dynamics (MD) simulations serve as powerful tools for elucidating the structural and dynamic properties of biomolecules modified with this compound. These in silico methods provide atomic-level insights that complement experimental data, enabling a detailed understanding of how the trifluoromethyl group influences peptide and protein conformation, stability, and interactions.
Prediction of Conformational Landscapes and Energy Minima
Computational approaches are essential for mapping the conformational landscapes of this compound-containing peptides. By calculating the potential energy associated with various geometric arrangements, researchers can identify low-energy, stable conformations (energy minima) and the energy barriers between them. These studies often employ quantum mechanical (QM) and molecular mechanics (MM) methods to explore the rotational freedom of the peptide backbone and the amino acid side chains. nih.gov
A key area of investigation is the influence of the trifluorothreonine residue on the side-chain dihedral angle (χ1) and the backbone dihedral angles (φ, ψ). Research on pentapeptides with the sequence R-HN-Ala-Val-X-Val-Leu-OMe, where X was substituted with (2S,3S)-4,4,4-trifluorothreonine, revealed a distinct conformational preference for the fluorinated side chain. nih.gov Analysis of NMR data, specifically the vicinal ³J(Hα-Hβ) coupling constants, indicated a strong preference for the χ1 gauche+ (+60°) conformation as the predominant side-chain rotamer for the (2S,3S)-CF₃-Thr residue. nih.gov This contrasts with many natural amino acids that often exhibit a conformational equilibrium between different rotamers. nih.gov
Furthermore, these computational and experimental studies have demonstrated that the incorporation of this compound significantly impacts the peptide backbone's conformational landscape. The presence of the fluorinated residue promotes a high propensity for extended backbone conformations, effectively mimicking β-strands. nih.govresearchgate.net This is evidenced by large ³J(HN-Hα) coupling constants (typically in the 6.8–9.2 Hz range), which are indicative of φ angles between -160° and -110°, characteristic of extended structures. nih.gov This stabilizing effect on extended structures is more pronounced than in analogous peptides containing natural serine or threonine residues. nih.gov
Table 1: Conformational Parameters of a Pentapeptide Containing (2S,3S)-4,4,4-Trifluorothreonine
Summary of key NMR parameters used to define the conformational landscape of a pentapeptide (Boc-HN-Ala-Val-CF₃-Thr-Val-Leu-OMe) compared to its natural threonine analogue. Data derived from studies by Brigaud et al. nih.gov
| Parameter | Residue | Value/Observation in CF₃-Thr Peptide | Interpretation | Comparison with Thr Peptide |
|---|---|---|---|---|
| ³J(HN-Hα) Coupling Constant | All | Large values (6.8–9.2 Hz) | Preference for extended backbone conformation (φ ≈ -160° to -110°) | Values are systematically higher, indicating a stronger preference for the extended form. |
| ³J(Hα-Hβ) Coupling Constant | (2S,3S)-CF₃-Thr | Small value | Gauche relationship between Hα and Hβ; major side-chain rotamer is χ1 gauche+ (+60°) | Natural Thr shows more conformational averaging between different rotamers. |
| ROE Correlations | Sequential | Sequential Hαᵢ–HNᵢ₊₁ ROEs have much higher intensity than intra-residual Hαᵢ–HNᵢ ROEs | Confirms high propensity for extended backbone conformations | Similar trend, but less pronounced. |
Simulation of Intermolecular Interactions and Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of how this compound-containing systems behave over time in a simulated physiological environment. These simulations model the movements and interactions of every atom in the system, including the peptide and surrounding solvent molecules, offering insights into structural stability and intermolecular interactions. nih.gov
All-atom MD simulations performed on pentapeptides containing (2S,3S)- and (2S,3R)-CF₃-threonine have corroborated experimental findings, confirming the high propensity of these molecules to adopt and maintain extended backbone conformations. nih.gov These simulations are typically run using specialized software packages like GROMACS and force fields such as OPLS-AA, with the peptide solvated in an explicit water model to accurately represent the solution environment. nih.govuq.edu.au
A significant finding from these simulations is the role of this compound in modulating protein-protein interactions. The stabilized β-strand mimicry induced by the fluorinated residue has been shown to be effective in disrupting the aggregation process of the amyloid peptide Aβ1-42. nih.gov The CF₃-threonine-containing pentapeptides interact with Aβ1-42, interfering with the protein-protein interactions that lead to the formation of amyloid fibrils. nih.gov This highlights the potential of using this fluorinated amino acid to design peptides that can modulate pathological protein aggregation.
MD simulations also help to interpret complex experimental data. For instance, unique temperature coefficient patterns for amide protons observed in NMR studies of CF₃-threonine peptides suggested the presence of transient intermolecular β-strand contacts. nih.gov While these interactions were too fleeting to be detected by certain NMR techniques, MD simulations can model such transient events, providing a more complete picture of the dynamic intermolecular interactions at play. nih.gov
Table 2: Molecular Dynamics Simulation Parameters and Findings
Typical parameters and key results from MD simulations of this compound-containing pentapeptides.
| Parameter | Specification | Reference |
|---|---|---|
| Simulation Package | GROMACS 4.5 | nih.gov |
| Force Field | OPLS-AA | nih.gov |
| Water Model | SPC/E | nih.gov |
| Primary Simulation Outcome | Confirmed the stabilization of extended backbone conformations (β-strand mimicry). | nih.govresearchgate.net |
| Key Finding on Intermolecular Interactions | The fluorinated peptides interact with the amyloid peptide Aβ1-42, reducing its aggregation. | nih.gov |
Biochemical and Biological Research Applications of 4,4,4 Trifluorothreonine and Its Analogs
Modulation of Protein-Protein Interactions and Aggregation Processes
The ability of 4,4,4-trifluorothreonine to induce specific secondary structures in peptides makes it a compelling candidate for modulating protein-protein interactions (PPIs), particularly those involved in pathological protein aggregation.
Disruption of Amyloid Peptide Aggregation Mechanisms
The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Research has demonstrated that pentapeptides containing this compound can effectively interfere with the aggregation process of the Aβ₁₋₄₂ peptide. nih.gov These fluorinated peptides are designed to mimic β-strands, which are key structural elements in amyloid fibrils. By interacting with Aβ₁₋₄₂, the TFT-containing peptides disrupt the protein-protein interactions that mediate the formation of toxic oligomers and fibrils. nih.govacs.org This disruption helps to maintain Aβ in a non-toxic, monomeric state and prevents its fibrillization. acs.org The study of these interactions provides crucial insights into the molecular mechanisms of amyloid formation and offers a promising avenue for the development of therapeutic agents against amyloid-related diseases. acs.orgplos.orgaimspress.com
Design Principles for β-Sheet Modulators
The incorporation of this compound into peptides provides a strategic approach to designing molecules that can modulate β-sheet structures. The trifluoromethyl group of TFT promotes an extended peptide conformation, effectively mimicking a β-strand. nih.gov This is a key principle in the rational design of inhibitors for pathological processes involving β-sheet formation, such as amyloidosis. nih.govacs.org
Conformational studies using Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations have shown that pentapeptides with a central TFT residue are more inclined to adopt a β-strand-like structure compared to their natural threonine or serine counterparts. nih.gov This enhanced propensity to form extended structures is crucial for their ability to interfere with the β-sheet stacking that characterizes amyloid fibril assembly. nih.gov The design of these β-sheet modulators takes into account the complex nature of β-strand interactions at protein-protein interfaces, which can involve one or both faces of the β-strand. acs.org
| Peptide Sequence | Central Residue (X) | Conformational Propensity | Reference |
| R-HN-Ala-Val-X-Val-Leu-OMe | L-Threonine | Less prone to extended structure | nih.gov |
| R-HN-Ala-Val-X-Val-Leu-OMe | (2S,3R)-L-CF₃-Threonine | More prone to β-strand mimicry | nih.gov |
| R-HN-Ala-Val-X-Val-Leu-OMe | (2S,3S)-L-CF₃-Threonine | More prone to β-strand mimicry | nih.gov |
Mechanistic Studies of Enzymatic Systems
The unique properties of this compound also make it a valuable tool for investigating the intricate workings of enzymes.
Use of this compound as a Mechanistic Probe for Enzyme Activity
Incorporating this compound into peptide substrates can provide insights into the mechanisms of enzyme catalysis. utexas.edu The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the substrate, influencing its interaction with the enzyme's active site and potentially affecting the rate of the enzymatic reaction. By studying how enzymes process these modified substrates, researchers can deduce details about the transition state of the reaction and the roles of specific amino acid residues in the active site. nih.govresearchgate.net This approach is part of a broader strategy of using substrate analogs and inhibitors to probe enzyme mechanisms. utexas.edu
Investigation of Enzyme-Substrate Interactions and Binding Dynamics
Understanding the precise interactions between an enzyme and its substrate is fundamental to enzymology. nih.gov Molecular modeling and simulation techniques are often employed to visualize and analyze these interactions at an atomic level. nih.govresearchgate.net When this compound is part of a substrate, its bulky and highly electronegative trifluoromethyl group can significantly influence the binding dynamics. osti.gov Researchers can use computational methods to study how this modification affects the substrate's entry into and orientation within the enzyme's binding pocket. osti.govaps.org This information is critical for understanding the determinants of substrate specificity and for the rational design of enzyme inhibitors or novel enzymatic functions. nih.gov
Role as a ¹⁹F NMR Spectroscopic Probe in Biological Environments
The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy in biological systems. beilstein-journals.orgbiophysics.org Given that fluorine is virtually absent in biological systems, ¹⁹F NMR provides background-free signals. beilstein-journals.org
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. biophysics.orgnih.gov When this compound is incorporated into a peptide or protein, the ¹⁹F NMR signal of its trifluoromethyl group can report on changes in the molecule's conformation, its binding to other molecules, or its interaction with the surrounding solvent. beilstein-journals.orgnih.gov This sensitivity allows for the detection of subtle structural changes and dynamic processes that are often difficult to observe with other techniques. nih.gov For instance, changes in the ¹⁹F chemical shift can indicate ligand binding or a conformational switch in a protein. nih.gov The use of fluorinated amino acids like TFT, therefore, opens up powerful avenues for studying protein structure and function in vitro and potentially in vivo. beilstein-journals.orgnih.gov
| Property of ¹⁹F Nucleus | Implication for NMR Spectroscopy | Reference |
| 100% Natural Abundance | High sensitivity | biophysics.org |
| Spin ½ | Sharp signals | biophysics.org |
| Large Chemical Shift Range | High sensitivity to local environment | biophysics.org |
| No Natural Biological Background | Background-free spectra | beilstein-journals.org |
Monitoring Protein Conformational Changes and Dynamics
The introduction of this compound into a peptide or protein structure can serve as a sensitive probe for monitoring conformational changes and dynamics. fiveable.meplos.org The trifluoromethyl group offers a distinct nuclear magnetic resonance (NMR) signal that can be used to track alterations in the local chemical environment. beilstein-journals.org
NMR studies on a hexapeptide containing (2S,3S)-4,4,4-Trifluorothreonine at the C-terminus revealed that the fluorinated analog predominantly adopted an extended backbone conformation, in contrast to the folded conformation of the natural peptide. beilstein-journals.org This highlights the significant influence of the trifluoromethyl group on the conformational preferences of the peptide backbone. beilstein-journals.org By analyzing various NMR parameters, such as chemical shift deviations, coupling constants, and Nuclear Overhauser Effect (ROE) correlations, researchers can gain detailed insights into the backbone and side-chain conformational spaces. beilstein-journals.org
For instance, the analysis of Hα–HN ROE correlations in pentapeptides containing this compound showed that sequential Hαi–HNi+1 ROEs had much higher intensities than intra-residual Hαi–HNi ROEs, indicating a high propensity for extended backbone conformations. beilstein-journals.org Furthermore, the vicinal ³J Hα-Ηβ coupling constants provide information on the side-chain χ1 dihedral angle space, revealing conformational equilibria between different side-chain rotamers. beilstein-journals.org
The ability to monitor these subtle structural changes is crucial for understanding how proteins function, as their biological activity is often intrinsically linked to their three-dimensional shape and dynamic behavior. fiveable.me Techniques like mass spectrometry-based stable-isotope labeling can also be employed to characterize the conformational changes associated with protein function. nih.gov
Elucidating Protein-Ligand Binding Events and Affinities
The fluorine atoms in this compound provide a powerful spectroscopic handle for studying protein-ligand interactions. beilstein-journals.org ¹⁹F NMR spectroscopy is particularly well-suited for this purpose due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. beilstein-journals.orgnih.gov Changes in the ¹⁹F NMR chemical shift or line width upon the addition of a ligand can provide direct evidence of binding and can be used to determine binding affinities. nih.gov
The incorporation of trifluorothreonine can also influence the binding properties of peptides. For example, pentapeptides containing (2S,3S)- and (2S,3R)-4,4,4-Trifluorothreonine have been shown to act as β-strand mimics. beilstein-journals.org These fluorinated peptides were found to interact with the amyloid-β peptide (Aβ1-42), which is associated with Alzheimer's disease, and reduce its aggregation by disrupting the protein-protein interactions that mediate this process. beilstein-journals.orgresearchgate.net This demonstrates the potential of using trifluorothreonine-containing peptides to modulate biologically relevant protein-ligand and protein-protein interactions. beilstein-journals.org
Computational methods, in conjunction with experimental data, are often used to gain a more detailed understanding of binding events and to predict binding affinities. nih.govu-strasbg.frrsc.org These approaches consider factors such as potential energy, solvation energy, and configurational entropy to model the binding process. nih.gov
Influence on Biological System Stability and Molecular Interactions (mechanistic focus)
The introduction of this compound can significantly impact the stability of peptides and proteins, as well as their interactions with other molecules within a biological system. nih.govbeilstein-journals.org
Peptide fluorination is a recognized strategy to increase stability against enzymatic degradation and denaturation by heat or chemicals. beilstein-journals.orguomustansiriyah.edu.iqnih.gov The incorporation of fluorinated amino acids can enhance the proteolytic stability of peptides. beilstein-journals.orgnih.govnih.govnih.gov The mechanism behind this enhanced stability is often attributed to the steric and electronic effects of the fluorine atoms, which can hinder the approach and action of proteases. beilstein-journals.orgnih.gov The location and stereochemistry of the trifluoromethyl group can cause a clash within the protease active site, thus preventing cleavage. nih.gov
For example, studies have shown that incorporating highly fluorinated analogs of hydrophobic amino acids can increase a protein's stability towards thermal and chemical denaturation. beilstein-journals.org This increased stability is often linked to the increased hydrophobic surface area that accompanies fluorination, which can strengthen the hydrophobic core of the protein. nih.gov However, the effect of fluorination on proteolytic stability is not always predictable and can be position-dependent. beilstein-journals.org
| Peptide/Protein Modification | Observed Effect on Stability | Reference |
| Incorporation of (4R)-FPro into ubiquitin | Increased stability against thermal and chemical denaturation | plos.org |
| Incorporation of hexafluoroleucine in a peptide | Enhanced proteolytic stability up to 85% | beilstein-journals.org |
| Global substitution of proline with (4R)-FPro in ubiquitin | Enhanced stability by -4.71 kJ·mol⁻¹ | plos.org |
The interaction of peptides and proteins with biological membranes is a fundamental process in cell biology. mdpi.comrsc.orgfrontiersin.orgfrontiersin.org The incorporation of this compound can modulate these interactions. The trifluoromethyl group, being hydrophobic, can influence the partitioning of a peptide into the lipid bilayer. nih.govnih.govcreative-biostructure.com
Studies on model membranes have shown that the introduction of fluorinated amino acids can alter how a peptide interacts with the lipid headgroups and the hydrophobic core of the membrane. mdpi.com This can lead to changes in membrane permeability and perturbation of the membrane structure. mdpi.com For example, molecular dynamics simulations have shown that a modified peptide containing a fluorinated amino acid penetrated the hydrophobic core of a model bilayer, causing a stronger membrane perturbation compared to its non-fluorinated counterpart. mdpi.com The nature of these interactions can also be influenced by the specific lipid composition of the membrane. nih.govacademie-sciences.fr
Elucidation of Metabolic Fate and Pathways (mechanistic, non-clinical)
Understanding the metabolic fate of fluorinated amino acids like this compound is crucial for their application in biological research. nih.gov
Fluorinated amino acids can be used as tracers to follow metabolic pathways. nih.govbitesizebio.commdpi.comnih.govbmrb.io The fluorine atoms provide a unique signature that can be detected by techniques such as ¹⁹F NMR or mass spectrometry, allowing researchers to track the incorporation and transformation of these analogs within a cell. acs.org
Understanding Biotransformation Mechanisms and Enzymatic Processing
The introduction of synthetic, fluorinated amino acids like this compound into biological systems necessitates a thorough understanding of their metabolic fate. Biotransformation, the process by which living organisms chemically modify substances, is critical in determining the persistence, and biological activity of such compounds. This process is primarily enzymatic and is fundamentally influenced by the unique physicochemical properties conferred by the trifluoromethyl group.
Biotransformation generally occurs in two main phases. Phase I reactions introduce or expose functional groups (like -OH, -NH2), while Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion.
| Phase | Primary Function | Key Reaction Types | Primary Enzyme Families |
|---|---|---|---|
| Phase I | Functionalization (introduction or unmasking of polar functional groups) | Oxidation, Reduction, Hydrolysis | Cytochrome P450 (CYP) monooxygenases, Flavin-containing monooxygenases (FMOs), Dehydrogenases |
| Phase II | Conjugation (addition of endogenous polar molecules) | Glucuronidation, Sulfation, Acetylation, Amino Acid Conjugation, Glutathione Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), N-acetyltransferases (NATs) |
The metabolic pathways of this compound are not as extensively documented as its natural counterpart, L-threonine. However, the known catabolic routes of L-threonine provide a crucial framework for predicting how its trifluorinated analog might be processed. In humans and other animals, L-threonine is primarily catabolized through several key enzymatic pathways. wikipedia.orgcreative-proteomics.comnih.gov
| Pathway | Key Enzyme | Intermediate/Product | Metabolic Fate |
|---|---|---|---|
| Threonine Dehydrogenase Pathway | Threonine Dehydrogenase (TDH) | 2-amino-3-oxobutyrate | Cleaved by 2-amino-3-ketobutyrate CoA ligase to form Acetyl-CoA and Glycine (B1666218). creative-proteomics.comnih.gov |
| Threonine Dehydratase Pathway | Serine/Threonine Dehydratase (STDH) | α-ketobutyrate | Converted to propionyl-CoA and enters the citric acid cycle. wikipedia.orgnih.gov |
| Threonine Aldolase Pathway | Threonine Aldolase | Glycine and Acetaldehyde | Contributes to one-carbon metabolism and energy production. nih.gov |
The enzymatic processing of this compound is significantly influenced by its trifluoromethyl group, which replaces the natural methyl group of threonine. This substitution creates profound steric and electronic differences. The strong electron-withdrawing nature of the CF3 group can alter the acidity of nearby protons and the reactivity of the hydroxyl and amino groups, thereby affecting enzyme-substrate recognition and catalytic turnover. nih.gov
Research into the enzymatic degradation of other fluorinated amino acids reveals that they can be processed by native enzymes, though often with altered kinetics. acs.orgnih.gov For instance, transaminases have been shown to act on fluorinated substrates, and microbial enzymes capable of C-F bond cleavage (defluorination) have been identified. pnas.orgucd.ienih.gov However, the high stability of the trifluoromethyl group makes direct enzymatic defluorination of this compound challenging. It is more likely that biotransformation would proceed through pathways that modify other parts of the molecule, analogous to threonine catabolism.
The interaction of this compound with key metabolic enzymes would likely be inhibitory or result in very slow turnover compared to the natural substrate, L-threonine. The bulk and high electronegativity of the CF3 group can hinder optimal positioning within the enzyme's active site.
| Potential Enzyme/Pathway | Predicted Reaction for this compound | Anticipated Outcome Compared to L-Threonine |
|---|---|---|
| Threonine Dehydrogenase (TDH) | Oxidation of the hydroxyl group | Likely a poor substrate or competitive inhibitor due to the electronic effect and steric bulk of the CF3 group altering active site binding. escholarship.orgasm.org |
| Serine/Threonine Dehydratase (STDH) | Dehydration and deamination | The stability of the CF3 group may resist the elimination reaction, making it a weak substrate or inhibitor. wikipedia.org |
| Transaminases | Transfer of the amino group | May act as a substrate, forming 4,4,4-trifluoro-2-oxobutanoate. Studies on other fluorinated amino acids show transaminases can process them. nih.govresearchgate.net |
| Microbial Dehalogenases | C-F bond cleavage | Possible, but likely slow. Studies show trifluorinated compounds are more resistant to defluorination than mono- or di-fluorinated analogs. nih.govnih.gov |
Advanced Methodological Integrations in 4,4,4 Trifluorothreonine Research
Development and Application of Advanced ¹⁹F NMR Spectroscopy Techniques for Fluorinated Biomolecules
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful tool for investigating fluorinated biomolecules. beilstein-journals.org The ¹⁹F nucleus possesses several advantageous properties, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which make it a highly sensitive NMR probe. wikipedia.org Furthermore, the large chemical shift dispersion of ¹⁹F, spanning approximately 800 ppm, minimizes the signal overlap that can complicate proton (¹H) NMR spectra. wikipedia.orgnih.gov Since fluorine is virtually absent in natural biological systems, incorporating a ¹⁹F-labeled amino acid like 4,4,4-Trifluorothreonine provides a background-free reporter for probing the local molecular environment. beilstein-journals.orgnih.gov
The application of ¹⁹F NMR in studying Tft-containing biomolecules leverages several advanced techniques:
Protein-Observed Fluorine (PrOF) NMR: In this approach, the ¹⁹F-labeled protein is directly observed to monitor conformational changes, folding events, and binding interactions. beilstein-journals.orgbeilstein-journals.org The chemical shift of the trifluoromethyl group in Tft is exquisitely sensitive to its local electrostatic environment. Changes in protein conformation or the binding of a ligand can alter this environment, leading to a measurable change in the ¹⁹F chemical shift, which can be used to determine binding affinities (Kd). beilstein-journals.org
Ligand-Observed Fluorine NMR: This method is a staple in drug discovery and fragment-based screening. beilstein-journals.orgichorlifesciences.com It involves monitoring the ¹⁹F NMR signal of a fluorine-containing small molecule upon binding to a target protein. Techniques like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) are used to detect binding events. beilstein-journals.orgichorlifesciences.com
Conformational Analysis: The diastereotopic fluorines in a difluorinated probe like 4,4-difluoroproline (Dfp) show a chemical shift difference (ΔδFF) that directly reports on the local conformational preferences of the proline ring. chemrxiv.org A similar principle applies to the trifluoromethyl group of Tft. Studies on peptides containing Tft have utilized NMR spectroscopy to confirm its role in stabilizing specific secondary structures, such as β-strands. researchgate.net The observed ¹⁹F NMR parameters provide direct evidence of the conformational constraints imposed by the Tft residue.
Proton Decoupling: To simplify complex spectra arising from ¹H-¹⁹F spin-spin coupling, proton decoupling techniques are often employed. nih.gov This results in each unique fluorine environment producing a sharp singlet, simplifying quantification and analysis. nih.gov
The table below summarizes key ¹⁹F NMR techniques and their relevance to studying fluorinated biomolecules like those containing Tft.
| Technique | Description | Application in Tft Research | Key Findings |
| 1D ¹⁹F NMR with Proton Decoupling | Simplifies spectra by removing ¹H-¹⁹F coupling, resulting in sharp singlets for each fluorine environment. nih.gov | Purity assessment, monitoring chemical modifications, and basic structural analysis. | Provides clear, quantifiable signals corresponding to the Tft residue. |
| Protein-Observed Fluorine (PrOF) NMR | Directly observes the ¹⁹F-labeled protein to detect changes upon ligand binding or conformational shifts. beilstein-journals.org | Studying Tft-containing protein interactions with substrates, inhibitors, or other proteins. | The ¹⁹F chemical shift of Tft acts as a sensitive reporter of its local microenvironment. beilstein-journals.org |
| Ligand-Observed NMR (e.g., FAXS) | Observes the ¹⁹F signal of a small molecule library to screen for binding to a target protein. beilstein-journals.orgichorlifesciences.com | Screening for ligands that bind to proteins, where Tft might be part of the protein or a fluorinated ligand. | Enables rapid screening and identification of binding partners for target proteins. ichorlifesciences.com |
| Solid-State ¹⁹F NMR | Used to study the structure and dynamics of non-crystalline or membrane-bound biomolecules. researchgate.net | Investigating the structure of Tft-containing peptides or proteins embedded in membranes. | Provides information on bond orientations, local dynamics, and intermolecular interactions in solid samples. researchgate.net |
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Mechanistic Insights
To gain a deeper understanding of the chemical properties and reactivity of this compound within a complex biological system, researchers employ hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods. nih.govnih.gov These computational techniques offer a powerful compromise between accuracy and computational cost by dividing the system into two regions. numberanalytics.comresearchgate.net The chemically active site—for instance, the Tft side chain and its immediate interacting partners—is treated with high-level quantum mechanics (QM), which accurately describes electronic structure and chemical reactions. nih.gov The remainder of the system, such as the bulk of the protein and surrounding solvent, is described using a more computationally efficient molecular mechanics (MM) force field. nih.govnumberanalytics.com
Key applications of QM/MM in Tft research include:
Force Field Parameterization: A critical prerequisite for any reliable molecular dynamics (MD) simulation is an accurate force field. QM/MM methods are instrumental in developing and validating parameters for noncanonical amino acids. nih.govbiorxiv.org For fluorinated residues like Tft, this involves calculating properties such as partial atomic charges, bond lengths, angles, and dihedral torsions at a high level of QM theory and fitting the MM parameters to reproduce these values. nih.govbiorxiv.org Studies on analogous compounds like 4,4,4-trifluoroethylglycine have successfully used QM calculations to develop parameters for the AMBER force field, characterizing their conformational preferences and hydration properties. nih.gov
Mechanistic Studies of Enzymes: QM/MM simulations can elucidate the detailed mechanisms of enzymatic reactions. numberanalytics.comresearchgate.net If a Tft residue is located in an enzyme's active site, QM/MM can be used to model transition states, reaction intermediates, and calculate activation energy barriers, providing insight into how the trifluoromethyl group influences catalytic activity. numberanalytics.com
Understanding Non-covalent Interactions: The trifluoromethyl group of Tft can participate in unique non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions. QM/MM approaches can precisely characterize the nature and strength of these interactions between the Tft side chain and the surrounding protein or substrate, which are often poorly described by classical force fields alone. nih.gov The results of these calculations help explain the observed effects of Tft incorporation on protein stability and binding affinity. nih.govfu-berlin.de
The table below outlines the typical components and purpose of a QM/MM setup for studying a Tft-containing protein.
| Component | Description | Purpose in Tft Research |
| QM Region | The area treated with quantum mechanics (e.g., DFT, MP2). Typically includes the Tft side chain, the peptide backbone around it, and key interacting residues or substrates. nih.govresearchgate.net | To accurately model bond breaking/forming, charge distribution, and polarization effects involving the Tft residue during a chemical process. nih.gov |
| MM Region | The remainder of the protein and the solvent, treated with a classical force field (e.g., AMBER, CHARMM). numberanalytics.com | To efficiently model the structural and electrostatic influence of the larger environment on the QM region. numberanalytics.com |
| QM/MM Interface | The boundary between the QM and MM regions. Covalent bonds crossing the boundary require special treatment (e.g., link atoms). nih.gov | To ensure a seamless and physically meaningful connection between the two levels of theory. |
| Simulation Method | Can involve geometry optimization to find stable structures or molecular dynamics to explore conformational space and reaction pathways (e.g., calculating a potential of mean force). conicet.gov.ar | To identify low-energy conformations, map reaction coordinates, and determine free energy barriers for processes involving Tft. conicet.gov.ar |
High-Resolution Structural Determination (e.g., X-ray crystallography of Tft-containing biomolecules)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including proteins and peptides, at high resolution. wikipedia.orgnih.gov The process involves growing well-ordered crystals of the target molecule and analyzing the diffraction pattern produced when they are exposed to an X-ray beam. nih.govsci-hub.se This analysis yields an electron density map, into which the molecular model is built and refined. nih.gov
For biomolecules containing this compound, X-ray crystallography provides direct, high-resolution evidence of its structural impact. A crucial study reported the high-resolution crystal structure of a peptide containing (2S,3S)-β-(trifluoromethyl)threonine, an isomer of Tft, confirming its conformation and interactions within the crystal lattice. researchgate.net
Key insights from crystallographic studies of Tft-containing biomolecules include:
Conformational Preferences: High-resolution structures reveal the precise torsion angles (phi, psi) of the Tft residue's backbone and the rotameric state (chi angles) of its side chain. plos.org This information validates the conformational constraints imposed by the bulky and electronegative trifluoromethyl group.
Intermolecular Interactions: Crystallography allows for the direct visualization of non-covalent interactions, such as hydrogen bonds or halogen bonds, between the fluorine atoms of the Tft residue and neighboring atoms in the protein or solvent. nih.gov These interactions are critical for understanding the contributions of Tft to protein stability and molecular recognition.
Influence on Protein Structure: By comparing the crystal structure of a wild-type protein with that of a Tft-containing mutant, researchers can directly assess how the fluorinated residue perturbs the local and global protein fold. nih.gov This is essential for the rational design of proteins with enhanced stability or novel functions.
The following table presents example data that could be obtained from a high-resolution crystallographic study of a Tft-containing peptide or protein.
| Parameter | Example Value | Significance |
| PDB ID | e.g., XXXX | Unique identifier for accessing the structure in the Protein Data Bank. |
| Resolution (Å) | 1.50 Å nih.gov | A measure of the level of detail in the electron density map. Lower values indicate higher resolution and more precise atomic positions. plos.org |
| Space Group | e.g., P2₁2₁2₁ | Describes the symmetry of the crystal lattice. nih.gov |
| Backbone Torsion Angles (Φ, Ψ) | e.g., -120°, +115° | Defines the conformation of the protein backbone at the Tft residue, indicating if it adopts a helical, sheet, or other structure. plos.org |
| Side Chain Torsion Angles (χ) | e.g., χ₁ = 60°, χ₂ = 180° | Defines the specific rotameric conformation of the Tft side chain. |
| Key Interactions | e.g., C-F···H-N hydrogen bond | Identifies specific non-covalent contacts made by the trifluoromethyl group, explaining its influence on the local environment. nih.gov |
Future Research Directions and Interdisciplinary Prospects in 4,4,4 Trifluorothreonine Science
Continuous Development of Efficient and Scalable Asymmetric Synthetic Routes for 4,4,4-Trifluorothreonine Stereoisomers
The precise control of stereochemistry is critical for the biological application of TFT, as different stereoisomers can elicit varied biological responses. A primary ongoing challenge is the development of synthetic routes that are not only efficient and high-yielding but also scalable for producing enantiomerically pure TFT stereoisomers.
Early and notable methods for the enantioselective synthesis of anti-4,4,4-trifluorothreonine involved a multi-step process. nih.gov A key intermediate, a trifluoromethylated trans-disubstituted alkene, was generated via trifluoromethylation of a benzyl-protected bromoalkene. nih.govresearchgate.net Subsequent steps included Sharpless asymmetric dihydroxylation, nucleophilic opening of the resulting cyclic sulfate (B86663) with sodium azide (B81097), hydrogenation, and oxidation to yield the final amino acid. nih.govresearchgate.net While effective, such lengthy sequences present challenges for large-scale production.
Future research will likely focus on several key areas to overcome these limitations:
Catalytic Asymmetric Methods: Developing novel catalysts that can introduce the trifluoromethyl group and establish the two contiguous stereocenters in a single or few steps would significantly improve efficiency.
Biocatalysis: The use of engineered enzymes, such as transaldolases, for the synthesis of β-hydroxy-α-amino acids is a promising and scalable approach. nih.govresearchgate.net Exploring or engineering enzymes that can accept trifluoromethylated substrates could provide a direct and environmentally benign route to TFT stereoisomers.
Flow Chemistry: Implementing synthetic routes in continuous flow reactors can enhance scalability, safety, and reproducibility compared to traditional batch processes.
A comparison of existing synthetic strategies highlights the need for continued innovation.
| Synthetic Strategy | Key Steps | Advantages | Challenges for Scalability |
| Multi-step from Bromoalkene | Trifluoromethylation, Sharpless Asymmetric Dihydroxylation, Azide Opening, Hydrogenation, Oxidation nih.govresearchgate.net | High enantioselectivity; well-established methodology. | Lengthy sequence (often 10+ steps); use of stoichiometric and hazardous reagents. nih.gov |
| Copper-Mediated Cycloaddition | Cu-mediated cycloaddition to form oxazoline, hydrolysis, protection, fluorination with DAST. acs.org | Utilizes commercially available precursors; good diastereoselectivity. | Fluorination step can be low-yielding; requires optimization of multiple steps. |
| Solid-Phase Synthesis Incorporation | Development of Fmoc-protected TFT for solid-phase peptide synthesis (SPPS). nih.gov | Enables direct incorporation into peptides; racemization-free conditions identified. | Requires prior synthesis of the protected amino acid monomer. |
Future success in this area will be measured by the ability to produce multigram-to-kilogram quantities of all four TFT stereoisomers in high purity and at a reduced cost, thereby making them more accessible for broad-ranging biological and therapeutic investigations.
Exploration of Expanded Genetic Code Technologies for Broader In Vivo Incorporation (general concept)
The site-specific incorporation of non-canonical amino acids (ncAAs) like TFT into proteins in vivo represents a powerful tool for probing and engineering protein function. This is achieved through the expansion of the genetic code, a technology that repurposes a specific codon, typically a stop codon like UAG (amber), to encode for the new amino acid. addgene.org
The core components of this technology are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govnih.gov The aaRS is engineered to specifically recognize and charge the ncAA (e.g., TFT) onto the orthogonal tRNA. This tRNA has an anticodon that recognizes the repurposed codon in an mRNA sequence, allowing the ribosome to insert the ncAA into the growing polypeptide chain. addgene.org
Future prospects for incorporating TFT using this technology include:
Development of a TFT-Specific Synthetase: The primary goal is to evolve or design a mutant aaRS, likely from a promiscuous bacterial or archaeal synthetase, that uniquely recognizes TFT and does not cross-react with any of the 20 canonical amino acids. This is the cornerstone for achieving high-fidelity incorporation.
Creation of Autonomous Organisms: A long-term goal is to create host organisms (e.g., E. coli) that can biosynthesize TFT de novo. researchgate.net Coupling a biosynthetic pathway with an orthogonal translation system would create a fully autonomous organism capable of producing TFT-containing proteins without external supplementation.
By enabling the precise placement of TFT within a protein's structure, genetic code expansion will allow researchers to systematically study the effects of trifluoromethylation on protein stability, folding, enzyme catalysis, and protein-protein interactions directly within a cellular context.
Rational Design of this compound-Based Peptidomimetics and Protein Modulators for Specific Biological Targets
The introduction of TFT into peptides offers a powerful strategy for creating peptidomimetics with enhanced therapeutic properties. The trifluoromethyl group can profoundly influence peptide conformation and stability. Research has shown that incorporating TFT can stabilize extended β-strand-like structures in pentapeptides. nih.govresearchgate.net This conformational constraint is a key principle in the rational design of molecules that can modulate protein-protein interactions (PPIs).
Future research in this domain will focus on:
Targeting Pathological Protein Aggregation: The ability of TFT-containing peptides to mimic β-strands makes them promising candidates for disrupting the β-sheet structures that characterize amyloid diseases. nih.gov For example, TFT-peptidomimetics have been shown to interact with the amyloid-beta (Aβ₁₋₄₂) peptide and inhibit its aggregation process, suggesting a potential therapeutic avenue for Alzheimer's disease. nih.gov
Enhancing Proteolytic Stability: Peptide fluorination is a known strategy to increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs. nih.gov
Creating Covalent Inhibitors: The unique reactivity of fluorinated groups can be exploited to design targeted covalent inhibitors. While not yet demonstrated for TFT, the general principle of using bioorthogonal chemistry with ncAAs to create "clickable magic bullets" for specific protein inhibition is a burgeoning field. nih.gov
The rational design process will increasingly rely on computational modeling to predict the conformational impact of TFT incorporation and to guide the design of peptidomimetics with high affinity and specificity for their intended biological targets.
Applications in Advanced Chemical Biology Tools and Imaging Probes (e.g., for cellular processes)
The fluorine atom is an exceptionally useful probe for biophysical studies. With a nuclear spin of ½ and 100% natural abundance, the ¹⁹F nucleus provides a sensitive and background-free signal for Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Key future applications of TFT as a chemical biology tool include:
¹⁹F NMR Probes: Incorporating TFT into a protein allows researchers to use ¹⁹F NMR to study protein structure, dynamics, and interactions with ligands or other proteins. nih.gov The fluorine signal is highly sensitive to its local chemical environment, providing detailed information without the need for large, perturbing labels.
Live-Cell Imaging Probes: The development of cell-permeable and fluorogenic probes is a major goal in chemical biology. biorxiv.orgwiley.com By attaching environmentally sensitive fluorophores to TFT-containing peptides or small molecules, it may be possible to create probes that report on specific cellular processes, such as ion concentration or enzymatic activity, in living cells. fluorofinder.com The principles of designing probes for live-cell imaging, such as ensuring cell permeability and specific target labeling, can be applied to TFT-based molecules. wiley.com
Metabolic Labeling: Analogues of TFT could potentially be used in metabolic labeling experiments to profile cellular pathways or identify the targets of fluorinated natural products. rsc.org
The development of TFT-based tools will provide minimally invasive methods to observe complex biological processes in real-time, both in vitro and within the complex environment of a living cell.
Integration with Systems Biology and Bioinformatics for Comprehensive Biological System Analysis (methodological focus)
Systems biology aims to understand the complex interactions within biological systems by integrating experimental data from various high-throughput technologies with computational and mathematical modeling. case.edu The incorporation of a unique chemical entity like TFT into the proteome provides a powerful method for systematically perturbing and analyzing these systems.
The methodological focus for integrating TFT-based studies with systems biology will involve:
Quantitative Proteomics: Using mass spectrometry-based proteomics to quantify the global changes in protein expression, stability, and post-translational modifications in response to the incorporation of TFT into a specific protein. case.edu This can reveal downstream effects and pathway alterations.
Interactome Mapping: Combining TFT incorporation with techniques like affinity purification-mass spectrometry (AP-MS) to map how the fluorinated modification alters the protein's interaction network (the interactome).
Computational Modeling: Using the experimental data generated from proteomics and interactomics to build and refine computational models of cellular networks. case.edu These models can then be used to predict the system-level consequences of the specific modification, providing a holistic understanding of the protein's function in its biological context.
This integrative approach will move beyond studying the effect of TFT on a single protein in isolation, allowing researchers to understand its impact on the entire cellular network. This provides a more comprehensive picture of the biological system and can uncover novel functions and therapeutic vulnerabilities.
Q & A
Q. What structural advantages does 4,4,4-trifluorothreonine offer over natural threonine in peptide design?
this compound introduces a trifluoromethyl group at the β-position, which enhances steric bulk and hydrophobicity compared to natural threonine. This substitution stabilizes extended peptide conformations by promoting intramolecular hydrophobic interactions (e.g., between the CF₃ group and adjacent residues like Ala1) . Additionally, the fluorine atoms improve resistance to enzymatic degradation and thermal denaturation, making the peptide more stable under physiological conditions. The CF₃ group also serves as a ¹⁹F NMR probe for studying conformational dynamics .
Q. How does this compound stabilize β-strand mimics, and what experimental-computational approaches validate this?
The CF₃ group enforces extended conformations via hydrophobic interactions and steric constraints. Molecular dynamics (MD) simulations (e.g., GROMACS 4.5 with OPLS-AA force field) reveal that CF₃-Thr-containing pentapeptides populate β-basin ψ dihedral angles (90°–180°) 50% more frequently than natural Thr/Ser analogues . Experimental validation combines:
- Heteronuclear ¹H,¹⁹F NOEs : Detect proximity between CF₃ and neighboring residues (e.g., Ala1) .
- End-to-end distance analysis : Broader distributions in MD trajectories confirm extended conformations .
- Fluorescence assays : Thioflavin T (ThT) binding assays demonstrate inhibition of Aβ1-42 aggregation, supporting β-strand mimicry .
Q. What methodological challenges arise when synthesizing enantiopure this compound, and how are they addressed?
Stereochemical control at the β-CF₃ position is critical. Asymmetric synthesis strategies include:
- Chiral auxiliaries : Use of Evans’ oxazolidinones to enforce (2S,3S) or (2S,3R) configurations .
- Catalytic enantioselective methods : Organocatalysts (e.g., proline derivatives) for aldol reactions to install CF₃ groups with >90% ee .
- Post-synthetic analysis : ROESY NMR and X-ray crystallography confirm stereochemistry, while MD simulations correlate diastereomer-specific conformational effects (e.g., (2S,3S)-CF₃-Thr induces greater extension than (2S,3R)) .
Q. How can this compound be integrated into larger peptides to disrupt amyloidogenic protein-protein interactions?
Design principles include:
- β-Strand grafting : Replace central residues in amyloidogenic sequences (e.g., Aβ1-42) with CF₃-Thr to block β-sheet stacking .
- Dosage optimization : ThT assays show aggregation inhibition at 1:1 peptide:Aβ ratios, suggesting high potency .
- Hybrid scaffolds : Incorporate CF₃-Thr into β-hairpin or glycopeptide motifs to enhance binding specificity .
Data Contradictions and Resolution
Q. Discrepancies between MD simulations and NMR-derived 3JHN-Hα coupling constants: How are they reconciled?
MD simulations of CF₃-Thr peptides occasionally underpredict extended conformations for central residues compared to NMR data. This is addressed by:
- Force field adjustments : Modifying torsional parameters for fluorinated residues to better match experimental φ/ψ angles .
- Solvent modeling : Including explicit methanol or water molecules in simulations improves agreement with NMR solvent conditions .
- Cluster analysis : Identifying dominant conformations (e.g., β-basin populations) using GROMACS’ "gromos" method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
